6-Ethylidene obeticholic acid

FXR agonism transactivation assay bile acid receptor pharmacology

6-Ethylidene obeticholic acid (CAS 1947343-07-8) is a semisynthetic bile acid derivative belonging to the chenodeoxycholic acid (CDCA) scaffold class. Structurally characterized by a 6-ethylidene (unsaturated C=C) substituent rather than the 6α-ethyl group found in the approved drug obeticholic acid (OCA), this compound is formally catalogued as a process-related impurity and synthetic intermediate in OCA manufacturing.

Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
CAS No. 1947343-07-8
Cat. No. B12767504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylidene obeticholic acid
CAS1947343-07-8
Molecular FormulaC26H42O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
InChIInChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5+/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
InChIKeyNJXXWLPIJNFPHG-VFDZYYAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylidene Obeticholic Acid (CAS 1947343-07-8): Procurement & Differentiation Guide for FXR-Related Research


6-Ethylidene obeticholic acid (CAS 1947343-07-8) is a semisynthetic bile acid derivative belonging to the chenodeoxycholic acid (CDCA) scaffold class. Structurally characterized by a 6-ethylidene (unsaturated C=C) substituent rather than the 6α-ethyl group found in the approved drug obeticholic acid (OCA), this compound is formally catalogued as a process-related impurity and synthetic intermediate in OCA manufacturing [1]. It is available from multiple reference-standard suppliers in purities ≥95% (HPLC) for research and analytical applications . Critically, published primary research demonstrates that the 6-ethylidene modification abrogates farnesoid X receptor (FXR) agonism and alleviates G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) activation—a pharmacological profile diametrically opposite to that of OCA [2].

Why Generic Substitution Fails: Pharmacological and Analytical Non-Interchangeability of 6-Ethylidene Obeticholic Acid


Researchers and quality-control laboratories cannot substitute 6-ethylidene obeticholic acid for obeticholic acid (OCA) or other FXR agonists because the 6-ethylidene modification fundamentally inverts the pharmacological profile. Whereas OCA (6α-ethyl-CDCA) is a potent FXR agonist with an EC50 of 99 nM [1], the introduction of a 6-ethylidene group abrogates FXR agonism entirely and alleviates GPBAR1/TGR5 activation, as demonstrated in head-to-head transactivation and TR-FRET assays [2]. Additionally, regulatory impurity specifications assign this compound a distinct ICH Q3A threshold of 0.15% in OCA drug substance—a limit that differs from the 0.10% applied to most co-occurring process impurities—mandating its use as a dedicated reference standard rather than as a surrogate for any other OCA-related substance [3].

Quantitative Differentiation Evidence: 6-Ethylidene Obeticholic Acid Versus Obeticholic Acid and Closest Analogs


FXR Agonism Abrogation: 6-Ethylidene OCA vs. Obeticholic Acid in Direct Head-to-Head Transactivation Assays

In a systematic head-to-head comparison of OCA derivatives, the introduction of a 6-ethylidene group into the CDCA scaffold was shown to abrogate FXR agonism entirely, in stark contrast to the potent FXR agonism exhibited by obeticholic acid (OCA, 6α-ethyl-CDCA, EC50 = 99 nM). The study employed FXR transactivation assays in human hepatocytes and a cell-free TR-FRET assay, demonstrating that 6-ethylidene derivatives lack significant FXR agonist activity under conditions where OCA produces robust receptor activation [1].

FXR agonism transactivation assay bile acid receptor pharmacology

GPBAR1/TGR5 Activation Alleviation: Differential Selectivity Profile Versus Dual-Acting OCA

The same head-to-head study established that the 6-ethylidene modification alleviates GPBAR1 (TGR5) activation—a receptor for which OCA itself exhibits agonist activity alongside FXR [1]. OCA is documented to activate both FXR (EC50 = 99 nM) and GPBAR1/TGR5, contributing to its therapeutic and side-effect profiles including pruritus [2]. The 6-ethylidene derivative, by contrast, shows reduced or absent activity at both receptors, representing a dual-loss-of-function phenotype relative to OCA [1].

GPBAR1 TGR5 receptor selectivity bile acid signaling

ICH Q3A Impurity Specification: EDE Impurity Limit of 0.15% in OCA Drug Substance Versus 0.10% for Co-Occurring Impurities

A validated HPLC-RI method for simultaneous determination of eight process-related impurities in obeticholic acid drug substance established that the 6-ethylidene impurity (designated 'EDE'; 3α,7α-dihydroxy-6-ethyliden-5β-cholan-24-oic acid) has an ICH Q3A specification limit of 0.15%, whereas six other co-eluting process impurities (HPA, EUC, EUD, BDA, EHP, ECD) are controlled to a more stringent limit of 0.10% [1]. The EDE impurity was quantified using a reference standard of 87.0% purity procured from Hetero R&D, with the method validated according to ICH guidelines [1].

impurity profiling ICH Q3A pharmaceutical quality control HPLC method

Process Intermediate Role: 6-Ethylidene Derivative as a Key Synthetic Intermediate in OCA Manufacturing Patents

International patent WO2020119836 (Farmak A.S.) discloses a process for preparing obeticholic acid wherein the 7-keto-lithocholic acid amide is converted via a 7-trimethylsilyl enol ether to a 6-ethylidene derivative of formula (IV), which is subsequently hydrogenated and further transformed to OCA [1]. The patent describes that aldolization with paraldehyde or acetaldehyde is fast, with concurrent slow dehydration to the 6-ethylidene derivative, a step accelerated by addition of acetonitrile and Lewis acid catalysts such as ZnCl₂ [1]. The improved process achieves ICH-grade quality OCA with an overall yield of 25.9%, with the 6-ethylidene intermediate being a critical control point for impurity purging .

process chemistry patent intermediate OCA synthesis aldol condensation

Structural Basis for Differential Pharmacology: 6-Ethylidene (C=C) vs. 6α-Ethyl (C–C) and Implications for FXR Ligand-Binding Domain Accommodation

The molecular distinction between 6-ethylidene obeticholic acid and obeticholic acid resides in the hybridization state at C6: an sp²-hybridized ethylidene (C=CHCH₃) versus an sp³-hybridized 6α-ethyl (CH₂CH₃) substituent. In silico molecular docking and TR-FRET assays reported by Stefela et al. demonstrated that modifications at the C6 position of the CDCA scaffold critically influence FXR ligand-binding domain (LBD) accommodation, with the 6-ethylidene group preventing productive receptor interactions that are enabled by the saturated 6α-ethyl group of OCA [1]. This structural feature provides a mechanistic explanation for the abrogation of FXR agonism observed in functional assays [1].

structure-activity relationship molecular docking FXR ligand-binding domain bile acid scaffold

Best Research and Industrial Application Scenarios for 6-Ethylidene Obeticholic Acid (CAS 1947343-07-8)


ANDAs and Generic OCA Drug Product Development: Impurity Reference Standard for HPLC Method Validation

In Abbreviated New Drug Application (ANDA) development for generic obeticholic acid formulations, 6-ethylidene obeticholic acid is required as a certified impurity reference standard (designated EDE or Impurity 4/12/25/33 across pharmacopoeial compendia) for HPLC method development, method validation (AMV), and routine QC batch-release testing. The validated HPLC-RI method with a specification limit of 0.15% per ICH Q3A guidelines [1] directly depends on an authenticated sample of this impurity for system suitability, linearity, accuracy, and precision assessments. Without this specific reference standard, analytical laboratories cannot demonstrate compliance with regulatory impurity thresholds that are distinct from those of co-eluting process-related substances [1].

FXR Pharmacology Studies: Structurally Matched Negative Control for Obeticholic Acid

Investigators studying FXR-mediated gene regulation (SHP, BSEP, CYP7A1, FGF19) in human hepatocytes or HepG2 reporter cell lines require a negative-control compound that is structurally matched to OCA but pharmacologically inert at FXR. The published demonstration that 6-ethylidene obeticholic acid abrogates FXR agonism while retaining the CDCA scaffold architecture [1] makes it the preferred negative control over CDCA itself (which retains endogenous FXR agonist activity, EC50 ≈ 10–50 μM) or vehicle-only controls that fail to control for potential non-receptor-mediated bile acid effects. This application is supported by direct head-to-head transactivation data comparing 6-ethylidene derivatives with OCA in the same experimental system [1].

Process Chemistry and Manufacturing Scale-Up: In-Process Control and Impurity Fate-and-Purge Studies

During OCA manufacturing process development and scale-up, the 6-ethylidene intermediate is a critical in-process control point. Patent WO2020119836 explicitly describes the aldolization–dehydration sequence that generates the 6-ethylidene derivative as a key isolable intermediate en route to OCA, with the dehydration step being rate-influenced by Lewis acid catalysis (ZnCl₂, I₂, TMSCl) [2]. An improved process reported by Feng et al. achieves ICH-grade OCA in 25.9% overall yield and includes detailed impurity formation mechanisms and purge pathways for the 6-ethylidene-related impurities . Process R&D teams require authentic 6-ethylidene obeticholic acid to establish critical process parameters (CPPs), validate impurity purge factors, and demonstrate process robustness to regulatory agencies.

GPBAR1/TGR5 Selectivity Profiling: Tool Compound for Dissecting Bile Acid Receptor Polypharmacology

Because OCA activates both FXR and GPBAR1/TGR5, dissecting the relative contribution of each receptor to OCA's in vivo effects (anticholeretic, anti-inflammatory, anti-fibrotic, and pruritogenic) requires a control compound that retains the bile acid scaffold but lacks activity at both receptors. Published data demonstrate that 6-ethylidene obeticholic acid alleviates GPBAR1 activation in addition to abrogating FXR agonism [1], providing a dual-negative control that is structurally cognate to OCA. This makes the compound valuable for studies employing GPBAR1-knockout models, TGR5 reporter assays, or ex vivo tissue preparations where residual bile acid receptor signaling must be excluded to attribute pharmacological effects specifically to FXR or TGR5 pathways.

Quote Request

Request a Quote for 6-Ethylidene obeticholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.